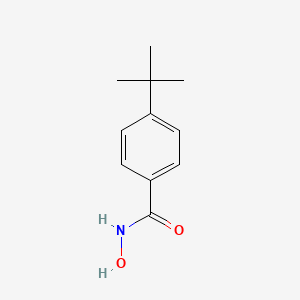

4-tert-butyl-N-hydroxybenzamide

概要

説明

4-tert-butyl-N-hydroxybenzamide is a synthetic organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is known for its potential therapeutic and environmental applications. The compound is characterized by a tert-butyl group attached to the nitrogen atom and a hydroxy group attached to the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 4-tert-butyl-N-hydroxybenzamide involves the reaction of nitriles with tert-butyl acetate or tert-butanol using oxalic acid dihydrate in a solvent-free condition . This method is advantageous as it reduces pollution and handling costs due to the simplification of the experimental procedure and work-up technique.

Another method involves the condensation reaction of paranitrobenzoyl chloride with tert-butylamine to form N-tert-butyl-4-nitrobenzamide, which is then reduced to N-tert-butyl-4-aminobenzamide through catalytic hydrogenation . This method uses toluene and water as mixed solvents and involves a series of temperature-controlled reactions to improve yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial applications, considering the environmental and cost benefits of solvent-free reactions and the use of readily available reagents.

化学反応の分析

反応の種類

4-tert-ブチル-N-ヒドロキシベンザミドは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: ヒドロキシ基は酸化されて対応するキノンを生成できます。

還元: 中間体のニトロ基はアミンに還元できます。

置換: tert-ブチル基は求電子置換反応に関与できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 炭素担持パラジウム(Pd/C)を用いた触媒的水素化が一般的に使用されます。

置換: 求電子置換反応では、硫酸(H2SO4)や硝酸(HNO3)などの試薬が使用されることが多いです。

生成される主な生成物

酸化: キノンやその他の酸化された誘導体。

還元: アミンやその他の還元された誘導体。

置換: 使用する求電子剤に応じて、さまざまな置換ベンザミド。

科学的研究の応用

4-tert-ブチル-N-ヒドロキシベンザミドは、いくつかの科学研究における応用があります。

作用機序

4-tert-ブチル-N-ヒドロキシベンザミドの作用機序は、特定の分子標的や経路との相互作用に関与しています。 ヒドロキシ基は、生体分子と水素結合を形成し、その活性を影響を与えることができます。 tert-ブチル基は立体障害をもたらし、化合物の結合親和性と選択性に影響を与えます 。 正確な分子標的と経路はまだ調査中ですが、化合物の構造は、さまざまな生物学的プロセスに関与する酵素や受容体との潜在的な相互作用を示唆しています .

6. 類似の化合物との比較

類似の化合物

独自性

4-tert-ブチル-N-ヒドロキシベンザミドは、ベンゼン環にtert-ブチル基とヒドロキシ基の両方が存在するため、独特です。 この組み合わせにより、さまざまな用途に適した独自の化学的および生物学的特性が得られます。 さまざまな種類の化学反応を起こす能力と、潜在的な治療用途は、他の類似の化合物と比較してその独自性をさらに強調しています。

類似化合物との比較

Similar Compounds

Uniqueness

4-tert-butyl-N-hydroxybenzamide is unique due to the presence of both a tert-butyl group and a hydroxy group on the benzene ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

生物活性

4-tert-butyl-N-hydroxybenzamide is a compound of significant interest due to its diverse biological activities. It has been studied for its potential applications in agriculture, medicine, and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

This compound primarily acts through the inhibition of histone deacetylase 1 (HDAC1), a key enzyme involved in the regulation of gene expression. HDAC1 plays a crucial role in epigenetic regulation, affecting processes such as cell cycle progression and differentiation. By inhibiting HDAC1, this compound can alter gene expression patterns, leading to various biological effects including antiproliferative activity in cancer cells .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against several cancer cell lines. For instance, it has shown effectiveness against multiple myeloma and mycosis fungoides, indicating its potential as an anticancer agent . The compound's ability to induce apoptosis and inhibit cell proliferation in these models suggests a promising avenue for cancer therapy.

Antibacterial Activity

The compound also possesses antibacterial properties, particularly through its modulation of bacterial quorum sensing and phototoxic effects. These characteristics make it a candidate for developing novel antibacterial strategies, especially in light of rising antibiotic resistance.

Plant Growth Promotion

In agricultural studies, this compound has been noted for its ability to promote plant growth at low concentrations. It enhances biomass accumulation and stimulates various developmental processes in plants, suggesting its utility as a biofertilizer or biostimulant .

Case Studies and Research Findings

Pharmacological Applications

The potential applications of this compound extend into pharmacology due to its diverse biological effects:

- Cancer Therapy : Its HDAC inhibition suggests roles in cancer treatment regimens.

- Antimicrobial Agents : The antibacterial properties may lead to new formulations against resistant strains.

- Agricultural Enhancements : Its growth-promoting effects position it as a sustainable alternative to synthetic fertilizers.

特性

IUPAC Name |

4-tert-butyl-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)9-6-4-8(5-7-9)10(13)12-14/h4-7,14H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTKRCPHQXJOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613051 | |

| Record name | 4-tert-Butyl-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62034-73-5 | |

| Record name | 4-tert-Butyl-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。